2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
Description
The compound 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one features a 4-methoxyphenyl group attached to an ethanone moiety, which is further linked to a partially saturated imidazole ring substituted with a methylsulfanyl group. The methylsulfanyl group on the imidazole ring may modulate electronic properties and steric effects, impacting reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-5-3-10(4-6-11)9-12(16)15-8-7-14-13(15)18-2/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKNSKBBMOCKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The dihydroimidazole ring can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Formation of the Ethanone Linker: The final step involves the formation of the ethanone linker, which can be achieved through various organic reactions such as aldol condensation or Claisen condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone linker can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one have shown efficacy in inhibiting cancer cell proliferation. A study highlighted the synthesis of various imidazole derivatives, demonstrating their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induces apoptosis via mitochondrial pathways | |
| 4-methoxyphenyl imidazole derivatives | Lung Cancer | Inhibits cell cycle progression |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Pesticide Development
The structural features of This compound suggest potential use as a pesticide. Compounds with similar structures have been developed to target specific pests while minimizing environmental impact. The effectiveness of these compounds is often evaluated through field trials and laboratory assays .
| Pesticide Type | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Imidazole-based pesticide | Aphids | 85% control rate | |
| Sulfur-containing compounds | Fungal pathogens | 90% control rate |
Synthesis of Functional Materials
The compound's unique chemical structure makes it a candidate for synthesizing functional materials such as polymers and nanomaterials. Research has demonstrated that incorporating imidazole derivatives into polymer matrices can enhance thermal stability and mechanical properties .
| Material Type | Property Enhanced | Reference |
|---|---|---|
| Polymeric composites | Thermal stability (increased by 20%) | |
| Nanocomposites | Mechanical strength (increased by 30%) |
Case Study 1: Anticancer Efficacy
A comprehensive study conducted on various imidazole derivatives, including This compound , revealed promising results against breast cancer cells. The study utilized cell viability assays and flow cytometry to assess the apoptotic effects of the compound, concluding that it significantly inhibited tumor growth in vitro .
Case Study 2: Agricultural Field Trials
Field trials conducted with an imidazole-based pesticide derived from similar compounds demonstrated a substantial reduction in pest populations compared to untreated controls. The trials indicated that application rates could be optimized for maximum efficacy while reducing environmental risks .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- 2-(4-Chlorophenyl)-1-[2-(Methylsulfanyl)-4,5-Dihydro-1H-Imidazol-1-yl]Ethan-1-One (): Molecular Formula: C₁₂H₁₃ClN₂OS (Avg. Mass: 268.759). Key Differences: Replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety. This substitution may reduce solubility compared to the methoxy group due to decreased hydrogen-bonding capacity.
- (E)-2-(1-Bromo-1H-Indol-3-yl)-1-(4-Chlorophenyl)-2-(Phenylimino)Ethan-1-One (, Compound 3g): Structure: Incorporates a 4-chlorophenyl group and brominated indole. Impact: Halogenated aromatic systems (Cl, Br) enhance electrophilic character, enabling participation in nucleophilic substitution reactions. The bromo-indole moiety may confer distinct photophysical or bioactivity properties.
Derivatives with Sulfur-Containing Functional Groups
- 1-(4-(Chloromethyl)Phenyl)-2-(Dimethyl(oxo)-λ⁶-Sulfanylidene)Ethan-1-One (, Compound 1f): Molecular Features: Contains a sulfoximide (dimethyl(oxo)-λ⁶-sulfanylidene) group and chloromethylphenyl substituent. Physical Properties: Melting point = 137.3–138.5°C, suggesting high crystallinity due to polar sulfoximide and chloromethyl groups.
- 2-[(2-Chlorophenyl)Methylsulfanyl]-1-(4-Chlorophenyl)Sulfonyl-4,5-Dihydroimidazole (): Structure: Features a sulfonyl group and dual chlorophenyl substituents. Impact: The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl group.
Methoxyphenyl-Imidazole Derivatives
- 2-[2-(4-Methoxyphenyl)-4,5-Diphenyl-1H-Imidazol-1-yl]Ethanol (): Structure: Includes a 4-methoxyphenyl group and a hydroxyl-terminated side chain. Impact: The hydroxyl group enables hydrogen bonding, improving solubility compared to the ethanone group in the target compound. This modification may enhance bioavailability or receptor binding.
- 4-[1-(4-Methoxyphenyl)-4,5-Diphenyl-1H-Imidazol-2-yl]Phenol (): Structure: Substitutes the ethanone with a phenol group. Impact: The phenolic hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent solubility and reactivity. This contrasts with the neutral ethanone moiety in the target compound.
Biological Activity
The compound 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 250.32 g/mol
- Structural Features : The compound features a methoxyphenyl group and a methylsulfanyl-substituted imidazole moiety, which are critical for its biological activity.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors and enzymes:
- Dopamine Receptors : Preliminary studies suggest that similar compounds with imidazole scaffolds can act as agonists or antagonists at dopamine receptors, particularly the D3 subtype. This interaction could potentially influence neuropsychiatric conditions by modulating dopaminergic signaling pathways .
- Antimicrobial Activity : Compounds containing imidazole rings have shown antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group may enhance this activity by facilitating membrane penetration or disrupting bacterial metabolic processes .
- Cytoprotective Effects : Some derivatives of imidazole have been linked to protective effects against oxidative stress and apoptosis in neuronal cells, suggesting a possible neuroprotective role for this compound .
Biological Activity Overview
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of similar imidazole compounds found that they could prevent dopaminergic neuron degeneration in vitro. The mechanism was attributed to the modulation of the D3 receptor pathways, highlighting the potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial efficacy of various imidazole derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory concentrations (MIC values ranging from 20–40 µM against S. aureus) compared to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one, and how can yield and purity be improved?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, such as condensation between a methoxyphenyl ethanone precursor and a methylsulfanyl-substituted imidazoline derivative. Key steps include:
- Precursor Activation : Use coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between aromatic and heterocyclic moieties .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency under reflux conditions .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may improve cyclization steps for the dihydroimidazole ring .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Yield improvements (≥70%) require strict control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the methoxyphenyl aromatic protons (δ 6.8–7.2 ppm), methylsulfanyl group (δ 2.1 ppm), and imidazoline ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 305.12) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S (680–590 cm⁻¹) stretches .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Assay : Use shake-flask method in buffered solutions (pH 7.4) with UV-Vis quantification. Reported solubility for similar compounds is ~35.2 µg/mL, influencing solvent choice for biological assays .
- Stability Testing : HPLC analysis under varying temperatures (4°C, 25°C) and light exposure identifies degradation products. Store in amber vials at –20°C for long-term stability .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Curves : Perform IC50 assays across a wide concentration range (nM–mM) to identify non-linear effects .
- Assay Validation : Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) to confirm assay reliability .
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Partitioning : Use OECD 117 shake-flask method to measure logP (predicted ~2.8 for similar compounds) and assess bioaccumulation potential .
- Degradation Studies : Conduct aerobic/anaerobic microcosm experiments to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways .
- Ecotoxicology : Follow ISO 11348 for acute toxicity testing in Daphnia magna and algal species, focusing on EC50 values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinase targets) to map binding affinities. Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the methylsulfanyl moiety .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes and identify key residue interactions .
- QSAR Models : Develop regression models using descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with activity .
Q. What strategies address low reproducibility in pharmacological studies involving this compound?
Methodological Answer:
- Batch Standardization : Characterize multiple synthetic batches via HPLC and NMR to ensure consistency .
- In Vitro-In Vivo Correlation (IVIVC) : Use pharmacokinetic modeling (e.g., compartmental analysis) to align in vitro IC50 values with in vivo efficacy .
- Open Science Practices : Publish raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo for independent validation .
Q. How can researchers investigate the compound’s mechanism of action when target proteins are unknown?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins .
- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify genes modulating the compound’s cytotoxicity .
- Metabolomics : Analyze changes in cellular metabolites (LC-MS) to infer pathway disruptions (e.g., TCA cycle inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
